molecular formula C16H15NO2 B1620745 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone CAS No. 252061-87-3

1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone

Cat. No.: B1620745
CAS No.: 252061-87-3
M. Wt: 253.29 g/mol
InChI Key: FMWLMACQOCZCBD-UHFFFAOYSA-N
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Description

1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone (CAS 252061-87-3) is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.30 g/mol. This 1,4-dihydro-3(2H)-isoquinolinone derivative features a phenylmethoxy (benzyloxy) group at the 6-position, a core structure of significant interest in medicinal and synthetic chemistry research. The isoquinolinone scaffold is a privileged structure in drug discovery, known for its diverse bioactivities. Compounds based on this core have been investigated as inhibitors of protein-protein interactions, such as the p53-MDM2/X pathway, which is a promising target for cancer therapy. Furthermore, the broader class of isoquinolin-1(2H)-ones has demonstrated a range of pharmacological properties, including antitumor, anti-inflammatory, and anti-diabetic activities, making them valuable templates for the development of new therapeutic candidates. From a synthetic chemistry perspective, this compound serves as a versatile building block. Modern methods for constructing functionalized isoquinolone derivatives often employ efficient transition-metal-catalyzed reactions, such as [Cp*Rh(III)]-catalyzed [4+2]-annulation via C-H activation, allowing for the introduction of complex substituents. The predicted physical properties of this compound include a boiling point of approximately 502.3±50.0 °C and a density of 1.186±0.06 g/cm3. This product is provided for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6-phenylmethoxy-2,4-dihydro-1H-isoquinolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c18-16-9-14-8-15(7-6-13(14)10-17-16)19-11-12-4-2-1-3-5-12/h1-8H,9-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWLMACQOCZCBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CNC1=O)C=CC(=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10363734
Record name 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252061-87-3
Record name 6-(Benzyloxy)-1,4-dihydroisoquinolin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10363734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Dihydroisoquinolinone Synthesis via Schmidt Reaction

The Schmidt reaction is a cornerstone for constructing the 3,4-dihydroisoquinolinone scaffold. In a representative procedure, 6-methoxy-2,3-dihydro-1H-inden-1-one undergoes azide-mediated ring expansion using sodium azide and methanesulfonic acid in dichloromethane to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Demethylation with boron tribromide generates the phenolic intermediate, which is subsequently alkylated with benzyl halides (e.g., benzyl bromide) in the presence of sodium hydride and N,N-dimethylformamide (DMF) to introduce the phenylmethoxy group at position 6.

Key Optimization Parameters :

  • Temperature : Reactions conducted at 0–25°C minimize side products during alkylation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement efficiency.
  • Yield : Alkylation steps typically achieve 70–85% yield when using stoichiometric NaH.

Benzyloxy Group Installation via O-Benzylhydroxylamine Condensation

Alternative routes employ O-benzylhydroxylamine to directly introduce the benzyloxy moiety. Homophthalic acid reacts with O-benzylhydroxylamine in refluxing toluene under Dean-Stark conditions, facilitating cyclocondensation to form 2-(benzyloxy)isoquinoline-1,3(2H,4H)-dione. Hydrogenolysis or acidic hydrolysis then reduces the dione to the target 1,4-dihydro-3(2H)-isoquinolinone.

Reaction Conditions :

  • Catalyst : None required; thermal activation suffices.
  • Time : 12-hour reflux ensures complete conversion.
  • Yield : 97% reported for analogous systems.

Friedel-Crafts Alkylation for Direct Functionalization

Friedel-Crafts methodologies enable regioselective benzylation. For example, treating 6-hydroxy-3,4-dihydroisoquinolinone with benzyl bromide and AlCl₃ in dichloroethane induces electrophilic aromatic substitution at position 6. This one-pot method avoids pre-demethylation steps and achieves 65–75% yields.

Advantages :

  • Atom Economy : Direct C–O bond formation bypasses intermediate protection/deprotection.
  • Scalability : Demonstrated for multigram synthesis in indenoisoquinoline derivatives.

Suzuki Cross-Coupling for Late-Stage Diversification

Palladium-catalyzed Suzuki coupling introduces aryl groups post-core formation. A triflate intermediate, generated from 6-hydroxy-3,4-dihydroisoquinolinone using triflic anhydride, reacts with benzylboronic acids under Pd(PPh₃)₄ catalysis to install the phenylmethoxy group.

Typical Conditions :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ in dioxane/water.
  • Yield : 60–80% depending on boronic acid steric demand.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Complexity Reference
Schmidt + Alkylation NaH, BnBr 70–85 Moderate
O-Benzylhydroxylamine Homophthalic acid 97 Low
Friedel-Crafts Alkylation AlCl₃, BnBr 65–75 High
Suzuki Coupling Pd(PPh₃)₄, BnB(OH)₂ 60–80 Moderate

Challenges and Mitigation Strategies

  • Regioselectivity : Competing O- vs. N-alkylation in benzylation steps is minimized using bulky bases (e.g., NaH) and low temperatures.
  • Over-Oxidation : During cyclization, stoichiometric oxidants (e.g., PIFA) prevent dihydroisoquinolinone dehydrogenation.
  • Solubility Issues : Microwave-assisted synthesis in DCE improves reaction homogeneity for insoluble intermediates.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction to more reduced forms using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroisoquinolinones.

Scientific Research Applications

Table 1: Synthesis Overview

StepDescription
Starting MaterialsPhenylmethoxy-substituted benzaldehydes and amines
CatalystsAcids or bases
SolventsEthanol, Methanol
Reaction ConditionsControlled temperature and pressure

Research has indicated that isoquinolinones exhibit a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of isoquinolinones can inhibit cancer cell proliferation and induce apoptosis. For instance, compounds similar to 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone have demonstrated effectiveness against various cancer cell lines, including HepG2 liver cancer cells .

Table 2: Biological Activities

Activity TypeDescription
AnticancerInhibition of cell proliferation and induction of apoptosis in cancer cells
Enzyme InhibitionPotential as inhibitors for Rho-kinase pathways

Therapeutic Applications

The therapeutic potential of this compound is being explored in various contexts:

  • Cancer Treatment : Its ability to inhibit cancer cell growth positions it as a candidate for drug development targeting malignancies.
  • Neurological Disorders : Research is ongoing into its effects on neurological pathways, suggesting possible applications in treating conditions like neurodegeneration.

Case Studies

Several studies highlight the efficacy of isoquinolinone derivatives in clinical settings:

  • Inhibition of Rho-Kinase : A patent describes the use of isoquinoline derivatives as inhibitors for Rho-Kinase, which is implicated in various diseases including hypertension and cancer .
  • Antitumor Activity : A study demonstrated that specific isoquinolinone compounds significantly reduced tumor growth in animal models, indicating their potential as effective anticancer agents .

Mechanism of Action

The mechanism of action of 1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone would involve its interaction with specific molecular targets and pathways. This could include:

    Molecular Targets: Enzymes, receptors, or other proteins.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of 1,4-dihydro-3(2H)-isoquinolinones, highlighting substituent variations and their impacts:

Compound Name Substituents (Position) Key Properties/Applications Reference
1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone Phenylmethoxy (C6) Synthesized via H₃PO₄-catalyzed amidomethylation; limited bioactivity data
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) Methoxy (C6, C7), methyl (N1), ester (C2) Known for acetylcholinesterase inhibition; used in neurodegenerative research
1-(4-Aminophenyl)-1,4-dihydroisoquinolin-3(2H)-one Aminophenyl (N1) Potential pharmacophore for antitumor agents; enhanced solubility due to -NH₂
3,4-Dihydro-1(2H)-isoquinolinone Unsubstituted Found in tar oil-contaminated groundwater; anaerobic biodegradation to CO₂/CH₄
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone (6i) Phenyl (N1), methoxy (C6, C7), acetyl (C2) NMR data (¹H: δ 2.61–7.34; ¹³C: δ 28.4–169.99) indicates steric effects from bulky groups
Key Observations:
  • Biological Activity: Derivatives with acyl groups (e.g., 6i) or amino substituents (e.g., ) show higher bioactivity profiles, particularly in acetylcholinesterase inhibition or antitumor applications .
  • Environmental Fate: Unsubstituted analogs like 3,4-dihydro-1(2H)-isoquinolinone degrade anaerobically, while bulky substituents (e.g., phenylmethoxy) may persist in contaminated environments .
Efficiency Comparison:
  • The target compound’s synthesis achieves >60% yield under optimized H₃PO₄ conditions , whereas nitrile-based routes for dimethoxy analogs (e.g., 5-c) face challenges like polymerization .

Physicochemical and Spectroscopic Properties

  • NMR Data: The target compound’s ¹H-NMR would show aromatic protons near δ 6.5–7.3 (similar to 6i ), with distinct shifts for the phenylmethoxy group (δ ~3.8–4.0 for OCH₂Ph). In contrast, 1-(4-aminophenyl)-analog exhibits downfield shifts for NH₂ (δ ~5.0–6.0) due to hydrogen bonding.
  • Solubility: Bulky hydrophobic groups (e.g., phenylmethoxy) reduce aqueous solubility compared to amino- or hydroxyl-substituted derivatives .

Environmental and Pharmacological Behavior

  • Biodegradation: Unlike hydroxylated analogs (e.g., 2(1H)-quinolinone), the target compound’s phenylmethoxy group may resist microbial degradation, leading to environmental persistence .

Biological Activity

1,4-Dihydro-6-phenylmethoxy-3(2H)-isoquinolinone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C16_{16}H15_{15}N\O
  • CAS Number : 252061-87-3
  • Molecular Structure : The compound features an isoquinolinone core with a phenylmethoxy substituent, which contributes to its biological activity.

Biological Activity Overview

This compound has been studied for various biological activities, including:

  • Anticancer Effects : It has shown promise in targeting cancer cell lines, particularly in inducing apoptosis and causing cell cycle arrest in acute lymphoblastic leukemia (CCRF-CEM) cells.
  • Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which are crucial for preventing oxidative stress-related diseases .
  • Enzyme Inhibition : The compound exhibits inhibitory effects on α-glucosidase, which is relevant for managing diabetes and metabolic disorders .

The mechanisms through which this compound exerts its biological effects include:

Targeting Cancer Cells

Research indicates that the compound can:

  • Induce apoptosis in cancer cells through modulation of apoptotic pathways.
  • Cause cell cycle arrest at the S phase, thereby inhibiting cell proliferation.

Antioxidant Activity

The antioxidant mechanism involves:

  • Scavenging of reactive oxygen species (ROS), including hydroxyl radicals.
  • Inhibition of lipid peroxidation, which protects cellular membranes from oxidative damage .

Enzyme Interaction

The compound acts as a non-competitive inhibitor of α-glucosidase, as demonstrated by kinetic studies using Lineweaver–Burk plots. This inhibition aids in reducing postprandial glucose levels .

Case Studies and Research Findings

StudyFindings
Study on Cancer Cell Lines Demonstrated that the compound causes significant apoptosis in CCRF-CEM cells with IC50_{50} values indicating effective cytotoxicity.
Antioxidant Capacity Exhibited strong DPPH radical scavenging activity and reduced lipid peroxidation significantly compared to controls .
Enzyme Inhibition Showed effective inhibition of α-glucosidase with potential implications for diabetes management; IC50_{50} values suggest potency comparable to known inhibitors .

Q & A

Q. What analytical techniques are critical for detecting degradation products or impurities?

  • Answer : LC-MS/MS identifies degradation pathways (e.g., hydrolysis of methoxy groups), while GC-MS monitors volatile byproducts. For stability studies, accelerated conditions (40°C/75% RH) over 4 weeks reveal degradation trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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